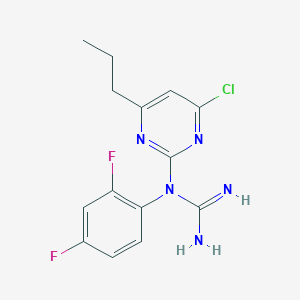
Ethenamine,2-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenamine,2-(4-nitrophenyl)-, also known as 2-(4-nitrophenyl)ethylamine hydrochloride, is an organic compound with the molecular formula C8H10N2O2·HCl. It is a derivative of phenethylamine, where the phenyl ring is substituted with a nitro group at the para position. This compound is commonly used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)ethylamine hydrochloride typically involves the nitration of phenethylamine. The process begins with the slow addition of phenethylamine to a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0°C). The reaction mixture is then stirred, and the product is isolated by neutralization and crystallization .
Industrial Production Methods
Industrial production of 2-(4-nitrophenyl)ethylamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvents.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 2-(4-aminophenyl)ethylamine.
Substitution: Various substituted phenethylamines.
Condensation: Imines or Schiff bases.
Scientific Research Applications
2-(4-nitrophenyl)ethylamine hydrochloride is used in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: In the study of enzyme-substrate interactions and as a precursor for biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)ethylamine hydrochloride depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound without the nitro substitution.
2-(4-aminophenyl)ethylamine: The reduced form of 2-(4-nitrophenyl)ethylamine.
4-nitrophenethylamine: A similar compound with a nitro group at the para position but without the ethylamine side chain.
Uniqueness
2-(4-nitrophenyl)ethylamine hydrochloride is unique due to the presence of both the nitro group and the ethylamine side chain. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(E)-2-(4-nitrophenyl)ethenamine |
InChI |
InChI=1S/C8H8N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-6H,9H2/b6-5+ |
InChI Key |
XULFFXQSSRQCIE-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


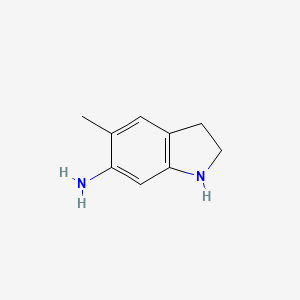
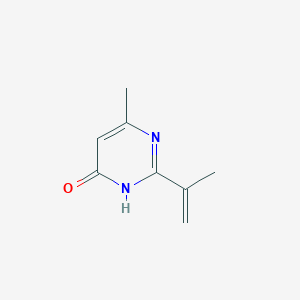


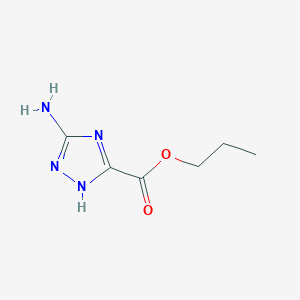
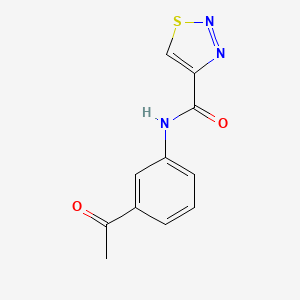

![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(methylthio)-](/img/structure/B13109701.png)

![5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)
